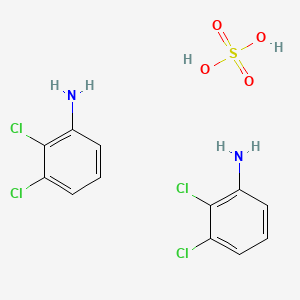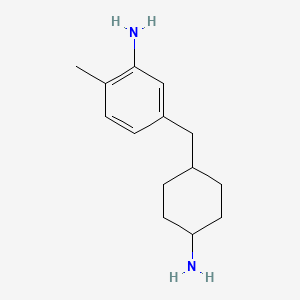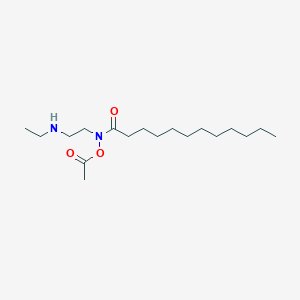
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C16H34N2O2 It is known for its unique structure, which includes a dodecanamide backbone with a hydroxyethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 2-aminoethanol to form N-(2-hydroxyethyl)dodecanamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dodecanamide.
Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dodecanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations for skin conditions due to its moisturizing properties.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cell membranes, where it can integrate into the lipid bilayer and stabilize the membrane structure. This compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethylaminoethyl side chain plays a crucial role in its ability to form hydrogen bonds and interact with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the additional aminoethyl group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups instead of one.
Lauramide MEA (N-(2-Hydroxyethyl)lauramide): Similar structure but with a shorter carbon chain.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility and the ability to form stable emulsions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
94139-08-9 |
|---|---|
Formule moléculaire |
C18H36N2O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
[dodecanoyl-[2-(ethylamino)ethyl]amino] acetate |
InChI |
InChI=1S/C18H36N2O3/c1-4-6-7-8-9-10-11-12-13-14-18(22)20(23-17(3)21)16-15-19-5-2/h19H,4-16H2,1-3H3 |
Clé InChI |
NIUGYHQDYQOXGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


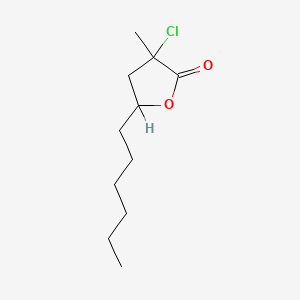
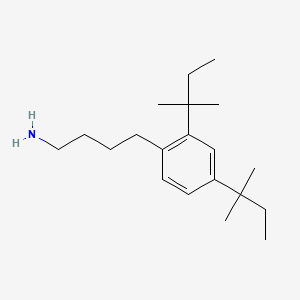
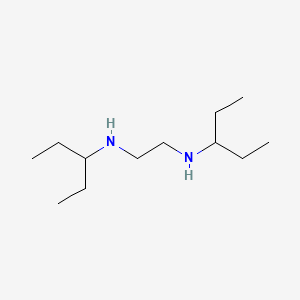

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
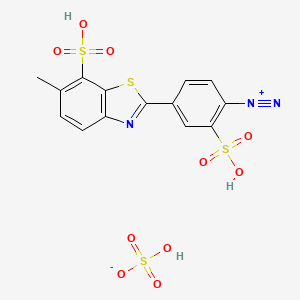
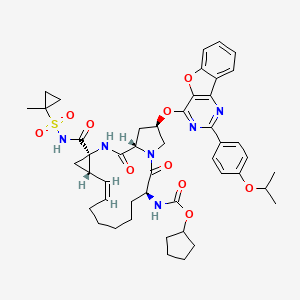
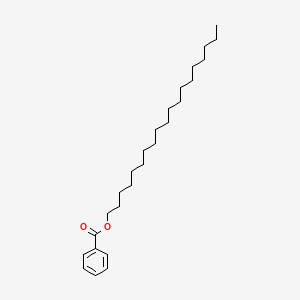
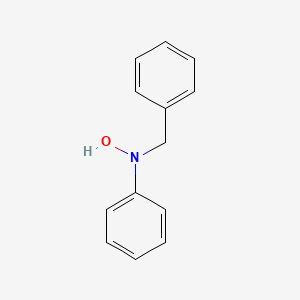

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
